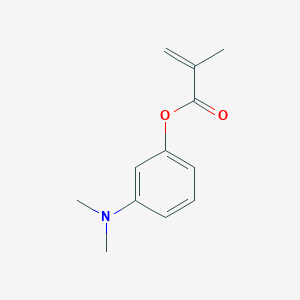
1,1'-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two tert-butyl groups and two methoxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the benzene ring using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride . The methoxy groups are then added through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
科学的研究の応用
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage .
類似化合物との比較
Similar Compounds
- 1,4-Di-tert-butyl-2,5-dimethoxybenzene
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
Uniqueness
1,1’-Methylenebis(4-tert-butyl-2,5-dimethoxybenzene) is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a broader range of applications .
特性
CAS番号 |
65192-90-7 |
|---|---|
分子式 |
C25H36O4 |
分子量 |
400.5 g/mol |
IUPAC名 |
1-tert-butyl-4-[(4-tert-butyl-2,5-dimethoxyphenyl)methyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C25H36O4/c1-24(2,3)18-14-20(26-7)16(12-22(18)28-9)11-17-13-23(29-10)19(25(4,5)6)15-21(17)27-8/h12-15H,11H2,1-10H3 |
InChIキー |
JAJKSHMJLOAZQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C(=C1)OC)CC2=CC(=C(C=C2OC)C(C)(C)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


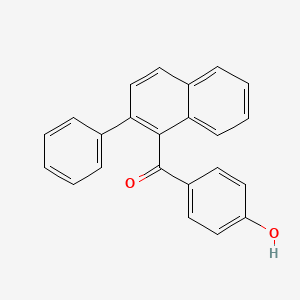
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
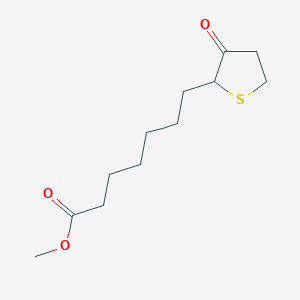
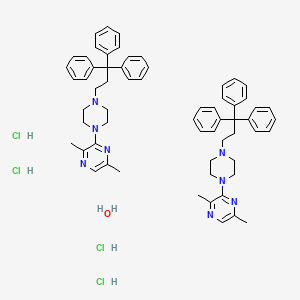
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)



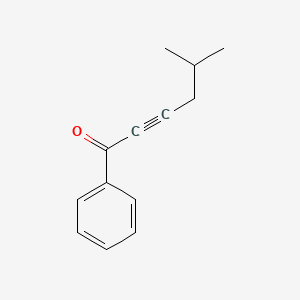
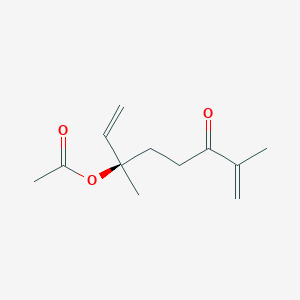
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
